1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Overview
Description
The compound “1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid” is a derivative of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid . It is a novel HIV-1 integrase strand transfer inhibitor .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It is a quinoline derivative, which means it contains a fused benzene and pyridine ring. The “4-oxo” indicates a carbonyl group at the 4th position of the quinoline system, and the “1,4-dihydro” suggests the presence of two additional hydrogen atoms at the 1st and 4th positions. The “6-carboxylic acid” indicates a carboxylic acid functional group at the 6th position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and those of similar compounds. For instance, 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has a melting point of 269-270℃, a boiling point of 358℃, and a density of 1.429 . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Antibacterial Properties
- The compound exhibits broad antibacterial activity and is active in experimental infections, suggesting potential use in systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).
- Another study shows that certain derivatives of 1,4-dihydroquinoline-3-carboxylic acid possess significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Anticancer Activity
- Derivatives of 1,2-dihydroquinoline-3-carboxylic acid have been synthesized and tested for their anticancer effects against the breast cancer MCF-7 cell line, demonstrating significant activity (Gaber et al., 2021).
Chemical Synthesis and Properties
- Research on the hydrolysis and nitrile moiety in similar compounds suggests versatility in chemical reactions, which could be relevant for various synthetic applications (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).
- Studies on the synthesis of new fluorinated derivatives of quinolinecarboxylic acids and their subsequent reactions show the compound's utility in developing novel chemical entities (Nosova et al., 2002).
Mechanism of Action
Target of Action
The compound “1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid” is a derivative of the quinolone family . Quinolones are known to target key enzymes such as DNA gyrase and type II topoisomerase , which are essential for bacterial DNA replication . This compound may also act as an inhibitor of the HIV-1 integrase strand transfer .
Mode of Action
Quinolones interact with their targets by inhibiting the supercoiling activity of DNA gyrase and type II topoisomerase . This prevents the unwinding of DNA, thereby blocking DNA replication and leading to bacterial cell death at lethal concentrations . As an HIV-1 integrase strand transfer inhibitor, it prevents the integration of the viral DNA into the host genome, thus inhibiting viral replication .
Biochemical Pathways
The primary biochemical pathway affected by quinolones is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and type II topoisomerase, quinolones disrupt the process of DNA replication, leading to the death of bacterial cells . In the case of HIV-1, the compound inhibits the integrase enzyme, disrupting the integration of viral DNA into the host genome .
Pharmacokinetics
They are generally well-tolerated and have the ability to penetrate cell membranes effectively .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth or viral replication. In bacteria, the inhibition of DNA gyrase and type II topoisomerase leads to the disruption of DNA replication, resulting in bacterial cell death . In the case of HIV-1, the inhibition of the integrase enzyme prevents the integration of viral DNA into the host genome, thus inhibiting viral replication .
Future Directions
properties
IUPAC Name |
1-ethyl-2-methyl-4-oxoquinoline-6-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-14-8(2)6-12(15)10-7-9(13(16)17)4-5-11(10)14/h4-7H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKGVZVNNYIWRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.